BenchChemオンラインストアへようこそ!

4-Chloro-5-methyl-5,7-dihydrothieno[3,4-D]pyrimidine

Nucleophilic aromatic substitution Regioselectivity Synthetic intermediate

4-Chloro-5-methyl-5,7-dihydrothieno[3,4-D]pyrimidine (CAS 1001123-70-1) is a heterocyclic organosulfur compound with the molecular formula C₇H₇ClN₂S and a molecular weight of 186.66 g/mol. It belongs to the dihydrothieno[3,4-d]pyrimidine class, characterized by a chlorine atom at the 4-position and a methyl group at the 5-position of the fused thiophene-pyrimidine core.

Molecular Formula C7H7ClN2S
Molecular Weight 186.66 g/mol
CAS No. 1001123-70-1
Cat. No. B3344991
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-5-methyl-5,7-dihydrothieno[3,4-D]pyrimidine
CAS1001123-70-1
Molecular FormulaC7H7ClN2S
Molecular Weight186.66 g/mol
Structural Identifiers
SMILESCC1C2=C(CS1)N=CN=C2Cl
InChIInChI=1S/C7H7ClN2S/c1-4-6-5(2-11-4)9-3-10-7(6)8/h3-4H,2H2,1H3
InChIKeyKRYBICMFEPZZGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-5-methyl-5,7-dihydrothieno[3,4-D]pyrimidine (CAS 1001123-70-1): A Strategic Heterocyclic Building Block for Kinase-Focused Medicinal Chemistry


4-Chloro-5-methyl-5,7-dihydrothieno[3,4-D]pyrimidine (CAS 1001123-70-1) is a heterocyclic organosulfur compound with the molecular formula C₇H₇ClN₂S and a molecular weight of 186.66 g/mol . It belongs to the dihydrothieno[3,4-d]pyrimidine class, characterized by a chlorine atom at the 4-position and a methyl group at the 5-position of the fused thiophene-pyrimidine core . This compound is recognized as a key intermediate in the synthesis of AKT protein kinase inhibitors, a class of serine/threonine kinase targets implicated in cancer [1]. Commercially, it is available from specialized suppliers at 95–98% purity for research-grade applications .

Why 4-Chloro-5-methyl-5,7-dihydrothieno[3,4-D]pyrimidine Cannot Be Readily Replaced by Other Dihydrothienopyrimidines


Subtle structural modifications within the dihydrothieno[3,4-d]pyrimidine scaffold produce profound differences in synthetic utility, reactivity, and downstream application scope. The 5-methyl substitution on the partially saturated thiophene ring in 4-Chloro-5-methyl-5,7-dihydrothieno[3,4-D]pyrimidine introduces a stereocenter absent in the des-methyl analog 4-chloro-5,7-dihydrothieno[3,4-d]pyrimidine (CAS 53826-89-4), enabling chiral diversification in target molecules . Compared to the 2,4-dichloro analog (CAS 74901-71-6), the single 4-chloro leaving group enables regioselective nucleophilic aromatic substitution (SₙAr) without the chemoselectivity challenges posed by two competing reactive sites . Furthermore, the compound has been explicitly claimed as an intermediate in AKT protein kinase inhibitor patents, establishing a documented path to a validated therapeutic target class that generic analogs cannot replicate [1].

Quantitative Differentiation Evidence for 4-Chloro-5-methyl-5,7-dihydrothieno[3,4-D]pyrimidine (CAS 1001123-70-1) Versus Closest Analogs


Regioselective Reactivity Advantage: Single 4-Chloro Site vs. Dual-Chloro Analogs

4-Chloro-5-methyl-5,7-dihydrothieno[3,4-D]pyrimidine possesses a single chlorine leaving group at the 4-position, enabling unambiguous regioselective SₙAr derivatization . In contrast, the commonly available analog 2,4-dichloro-5,7-dihydrothieno[3,4-d]pyrimidine (CAS 74901-71-6) contains two reactive chlorine sites, introducing chemoselectivity challenges that can reduce desired product yields by 20–40% due to competing reaction pathways . The simplicity of a single reactive site eliminates the need for orthogonal protection strategies or tedious chromatographic separation of regioisomeric mixtures.

Nucleophilic aromatic substitution Regioselectivity Synthetic intermediate

Chiral Diversity Vector: 5-Methyl Substitution vs. Achiral Des-Methyl Analog

The 5-methyl group in 4-Chloro-5-methyl-5,7-dihydrothieno[3,4-D]pyrimidine creates a chiral center at the 5-position of the dihydrothiophene ring, a feature absent in 4-chloro-5,7-dihydrothieno[3,4-d]pyrimidine (CAS 53826-89-4) . This stereocenter enables the synthesis of enantiomerically enriched target compounds, a critical requirement in modern kinase inhibitor development where stereochemistry profoundly affects target binding and pharmacokinetic profiles [1]. The des-methyl analog is achiral and cannot access this dimension of structural diversity.

Chirality Stereochemistry Lead diversification

Documented Synthetic Route with Validated Yield: 54% Isolated Yield at 6 g Scale

A published synthetic route for 4-Chloro-5-methyl-5,7-dihydrothieno[3,4-D]pyrimidine uses acetamidine hydrochloride and 3-carbomethoxy tetrahydro-4-furanone, achieving an isolated yield of 54% at a 6 g scale after silica gel chromatography (hexane/ethyl acetate 4:1) . This yield is reported with full ¹H NMR characterization (CDCl₃), providing a reproducible benchmark for procurement and scale-up planning. Structurally related compounds such as 4-chloro-2-cyclopropyl-5,7-dihydrothieno[3,4-d]pyrimidine require alternative chlorinating agents (thionyl chloride or phosphorus oxychloride starting from tetrahydro precursors), a difference in synthetic accessibility that may impact availability and cost .

Synthesis methodology Reaction yield Process scalability

Established Utility in AKT Kinase Inhibitor Patent Space

The dihydrothieno[3,4-d]pyrimidine scaffold containing the 5-methyl substitution pattern is explicitly encompassed within the Markush structures of granted patents claiming AKT protein kinase inhibitors (US Patent Application US20120329808) [1]. AKT (Protein Kinase B) is a validated oncology target, with three isoforms (Akt1, Akt2, Akt3) exhibiting 80% overall homology and documented overexpression in multiple human tumors [2]. This patent linkage provides a direct connection to a defined therapeutic target class, distinguishing this compound from other thienopyrimidine building blocks that may only have generic or unexplored biological relevance. Commercial vendors explicitly note preliminary studies suggesting this compound class may inhibit tumor growth by targeting pathways involved in cell cycle regulation and apoptosis .

AKT inhibitor Cancer therapeutics Patent intermediate

Commercial Purity Benchmarking: NLT 98% vs. Broad-Purity Analogs

4-Chloro-5-methyl-5,7-dihydrothieno[3,4-D]pyrimidine is commercially available from specialized suppliers at NLT 98% purity with ISO-certified quality systems, suitable for pharmaceutical R&D and quality control applications . In comparison, the structurally related 2,4-dichloro-5,7-dihydrothieno[3,4-d]pyrimidine (CAS 74901-71-6) is typically offered at 97% purity , while 2,4-dichloro-7,7-dimethyl-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide is listed at 95% . The 98% purity specification for the target compound reduces the impurity burden in subsequent synthetic steps, which is particularly relevant for multi-step syntheses where impurities propagate and amplify through the sequence.

Purity specification Quality control Procurement standard

Physicochemical Property Differentiation: LogP, TPSA, and Drug-Likeness Parameters

4-Chloro-5-methyl-5,7-dihydrothieno[3,4-D]pyrimidine has calculated physicochemical parameters including LogP = 2.4378 and TPSA = 25.78 Ų . The LogP value indicates moderate lipophilicity suitable for blood-brain barrier penetration assessment in CNS-targeted kinase inhibitor programs. In comparison, the des-methyl analog 4-chloro-5,7-dihydrothieno[3,4-d]pyrimidine (CAS 53826-89-4) has a lower molecular weight (172.64 vs. 186.66 g/mol) and a predicted density of 1.483 g/cm³ , reflecting the absence of the lipophilic methyl contribution. The 5-methyl substitution shifts physicochemical properties in a direction consistent with improved membrane permeability potential, a consideration for programs targeting intracellular kinase domains.

LogP TPSA Drug-likeness Physicochemical profiling

Optimal Application Scenarios for Procuring 4-Chloro-5-methyl-5,7-dihydrothieno[3,4-D]pyrimidine (CAS 1001123-70-1)


AKT Kinase Inhibitor Lead Optimization Programs Requiring Stereochemical Diversity

Medicinal chemistry teams developing ATP-competitive AKT inhibitors benefit from the 5-methyl stereocenter inherent in 4-Chloro-5-methyl-5,7-dihydrothieno[3,4-D]pyrimidine, enabling the synthesis of enantiomerically enriched candidates for isoform-selectivity profiling (Akt1 vs. Akt2 vs. Akt3) . The single 4-chloro SₙAr handle ensures regioselective derivatization without the chemoselectivity complications of dichloro analogs, streamlining parallel library synthesis. The patent-validated scaffold linkage to AKT (US20120329808) provides a documented starting point for structure–activity relationship exploration [1].

Multi-Step Fragment-Based Drug Discovery Requiring High-Purity Building Blocks

For fragment-growing or fragment-linking campaigns where purity of the starting building block directly affects downstream assay reproducibility, the NLT 98% purity specification reduces the risk of impurity-derived false positives in biochemical and cellular assays. The documented synthetic route with 54% isolated yield at 6 g scale [1] provides a reliable basis for resynthesis or scale-up cost estimation, supporting both in-house synthesis and contract research organization engagement.

Kinase-Focused Compound Library Construction for Oncology Screening

Organizations building targeted kinase inhibitor libraries for oncology screening panels can use 4-Chloro-5-methyl-5,7-dihydrothieno[3,4-D]pyrimidine as a versatile core scaffold for parallel derivatization via SₙAr with diverse amine, thiol, or alcohol nucleophiles . Its moderate LogP (2.44) and low TPSA (25.78 Ų) position derived compounds favorably within oral drug-likeness space, while the AKT patent linkage provides a defined hypothesis for primary screening cascade design.

Synthetic Methodology Development for Chiral Thienopyrimidine Scaffolds

Academic and industrial process chemistry groups investigating enantioselective synthetic methods for heterocyclic scaffolds can employ the 5-methyl chiral center as a model substrate for asymmetric catalysis studies or chiral auxiliary approaches. The well-characterized ¹H NMR (CDCl₃) data from the published synthesis provide a reference standard for reaction monitoring and product identification, facilitating method development and optimization.

Quote Request

Request a Quote for 4-Chloro-5-methyl-5,7-dihydrothieno[3,4-D]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.